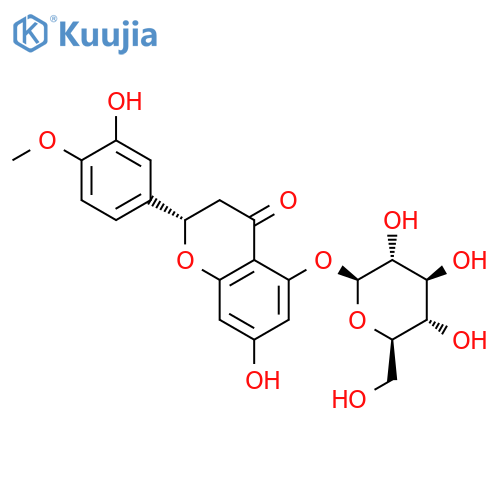Cas no 69651-80-5 (hesperetin 5-O-glucoside)

hesperetin 5-O-glucoside 化学的及び物理的性質
名前と識別子
-
- hesperetin 5-O-glucoside
- 4H-1-Benzopyran-4-one, 5-(beta-D-glucopyranosyloxy)-2,3-dihydro-7-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-, (S)-
- Hesperetin-5-glucosid (Persicosid)
- Hesperetin 5-O-beta-D-glucoside
- SCHEMBL3366475
- Hesperetin 5-glucoside
- 7-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one
- FT-0778274
- CHEBI:166612
- LMPK12140377
- (2S)-7-hydroxy-2-(3-hydroxy-4-methoxy-phenyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-chroman-4-one
- (2S)-7-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one
- CHEMBL463462
- DTXSID10989771
- FS-8616
- 69651-80-5
- 7-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxo-3,4-dihydro-2H-1-benzopyran-5-yl hexopyranoside
- AKOS030531730
- (2S)-7-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-5-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-3,4-dihydro-2H-1-benzopyran-4-one
- (S)-7-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)-5-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)chroman-4-one
- [ "" ]
- A-D-glucopyranoside
- HY-N8793
- Hesperetin 5-
- CS-0149080
-
- インチ: InChI=1S/C22H22O11/c1-30-13-3-2-9(4-11(13)25)14-7-12(26)18-15(31-14)5-10(24)6-16(18)32-22-21(29)20(28)19(27)17(8-23)33-22/h2-7,17,19-25,27-29H,8H2,1H3/t17-,19-,20+,21-,22?/m1/s1
- InChIKey: ZJAUSIDLRFYKAG-JQQDRUSQSA-N
- ほほえんだ: COC1=C(C=C(C=C1)C2CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)O)O
計算された属性
- せいみつぶんしりょう: 464.13186158g/mol
- どういたいしつりょう: 464.13186158g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 6
- 水素結合受容体数: 11
- 重原子数: 33
- 回転可能化学結合数: 5
- 複雑さ: 677
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 6
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0
- トポロジー分子極性表面積: 175Ų
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.6±0.1 g/cm3
- ふってん: 827.4±65.0 °C at 760 mmHg
- フラッシュポイント: 290.1±27.8 °C
- じょうきあつ: 0.0±3.2 mmHg at 25°C
hesperetin 5-O-glucoside セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
hesperetin 5-O-glucoside 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TargetMol Chemicals | TN4206-5 mg |
Hesperetin 5-O-glucoside |
69651-80-5 | 98% | 5mg |
¥ 3,710 | 2023-07-11 | |
| Chemenu | CM162917-10mg |
(S)-7-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-5-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)chroman-4-one |
69651-80-5 | 97% | 10mg |
$1600 | 2024-07-24 | |
| TRC | H317100-25mg |
Hesperetin 5-O-glucoside |
69651-80-5 | 25mg |
$ 19000.00 | 2023-09-07 | ||
| A2B Chem LLC | AC73841-5mg |
(2S)-7-hydroxy-2-(3-hydroxy-4-methoxy-phenyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-chroman-4-one |
69651-80-5 | 95 | 5mg |
$660.00 | 2024-04-19 | |
| TRC | H317100-1mg |
Hesperetin 5-O-glucoside |
69651-80-5 | 1mg |
$999.00 | 2023-05-18 | ||
| TRC | H317100-0.5mg |
Hesperetin 5-O-glucoside |
69651-80-5 | 0.5mg |
$ 515.00 | 2022-06-04 | ||
| TRC | H317100-2.5mg |
Hesperetin 5-O-glucoside |
69651-80-5 | 2.5mg |
$1866.00 | 2023-05-18 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H15230-5mg |
hesperetin 5-O-glucoside |
69651-80-5 | ,HPLC≥98% | 5mg |
¥5280.0 | 2023-09-07 | |
| TRC | H317100-.5mg |
Hesperetin 5-O-glucoside |
69651-80-5 | 5mg |
$626.00 | 2023-05-18 | ||
| TargetMol Chemicals | TN4206-5mg |
Hesperetin 5-O-glucoside |
69651-80-5 | 5mg |
¥ 3710 | 2024-07-20 |
hesperetin 5-O-glucoside 関連文献
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
-
Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
-
5. Book reviews
-
6. Book reviews
-
7. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
関連分類
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Flavonoids Flavonoid glycosides Flavonoid O-glycosides
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Flavonoids Flavonoid O-glycosides
- Solvents and Organic Chemicals Organic Compounds Aldehyde/Ketone
hesperetin 5-O-glucosideに関する追加情報
Hesperetin 5-O-Glucoside: A Comprehensive Overview
Hesperetin 5-O-glucoside, also known by its CAS number 69651-80-5, is a bioactive compound that has garnered significant attention in recent years due to its diverse pharmacological properties. This compound belongs to the class of flavonoids, which are naturally occurring plant metabolites known for their antioxidant, anti-inflammatory, and cardioprotective effects. Hesperetin 5-O-glucoside is particularly notable for its presence in citrus fruits, where it plays a crucial role in the plant's defense mechanisms and contributes to the overall nutritional value of these fruits.
The chemical structure of hesperetin 5-O-glucoside consists of a hesperetin aglycone attached to a glucose moiety via an oxygen atom. This glycosylation process enhances the compound's stability and bioavailability, making it more effective in delivering health benefits to the human body. Recent studies have highlighted the importance of this compound in modulating cellular signaling pathways involved in inflammation, oxidative stress, and apoptosis. For instance, research published in the Journal of Agricultural and Food Chemistry demonstrated that hesperetin 5-O-glucoside exhibits potent antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation.
In terms of biological activity, hesperetin 5-O-glucoside has been extensively studied for its potential in preventing chronic diseases such as cardiovascular disorders, diabetes, and neurodegenerative conditions. A study conducted by researchers at the University of California revealed that this compound significantly reduces oxidative stress markers in diabetic rats, suggesting its potential as a therapeutic agent for managing complications associated with diabetes. Additionally, emerging evidence indicates that hesperetin 5-O-glucoside may play a role in improving cognitive function by enhancing synaptic plasticity and reducing inflammation in the brain.
The application of hesperetin 5-O-glucoside extends beyond traditional medicine into the fields of food science and cosmetics. In the food industry, this compound is increasingly being used as a natural antioxidant and preservative due to its ability to extend shelf life while maintaining the nutritional integrity of food products. In cosmetics, its anti-aging properties have made it a popular ingredient in skincare formulations aimed at reducing oxidative damage and promoting skin elasticity.
Despite its numerous benefits, the commercial production of hesperetin 5-O-glucoside faces challenges related to scalability and cost-effectiveness. Current methods involve extraction from citrus peels or chemical synthesis, both of which require optimization to meet growing demand. Researchers are actively exploring sustainable approaches such as microbial fermentation and enzymatic modification to enhance yield and reduce production costs.
In conclusion, hesperetin 5-O-glucoside, with its CAS number 69651-80-5, represents a promising natural compound with wide-ranging applications in health, food, and cosmetics. As scientific understanding of its mechanisms deepens, it is expected to play an increasingly important role in preventive medicine and functional foods. Future research should focus on elucidating its molecular targets and developing innovative delivery systems to maximize its therapeutic potential.
